1-(2-Aminopropoxy)-2-bromobenzene
Overview
Description
1-(2-Aminopropoxy)-2-bromobenzene is an organic compound with the molecular formula C9H12BrNO It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with an aminopropoxy group
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets would depend on the structural and functional characteristics of the compound.
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been found to influence various metabolic and signaling pathways . The compound could potentially affect these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, influencing their bioavailability . The compound’s structure and physicochemical properties would likely influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Similar compounds have been found to induce various cellular responses, such as changes in enzyme activity, modulation of signal transduction pathways, and alterations in cellular functions .
Action Environment
The action, efficacy, and stability of 1-(2-Aminopropoxy)-2-bromobenzene could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the body
Preparation Methods
The synthesis of 1-(2-Aminopropoxy)-2-bromobenzene typically involves the reaction of 2-bromophenol with 1-chloropropan-2-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromophenol is replaced by the aminopropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Aminopropoxy)-2-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The aminopropoxy group can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydroxy derivative using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminopropoxy)-2-bromobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
1-(2-Aminopropoxy)-2-bromobenzene can be compared with other similar compounds such as 1-(2-Aminopropoxy)-4-bromobenzene and 1-(2-Aminopropoxy)-3-bromobenzene. These compounds share similar structures but differ in the position of the bromine atom on the benzene ring. This positional difference can lead to variations in their chemical reactivity and biological activity. The unique combination of the aminopropoxy group and the bromine atom in this compound makes it distinct and valuable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
1-(2-bromophenoxy)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFESASCWEFNLTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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